1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;/h5-6,13H,1-4,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYQFTHNFBZUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride (CAS Number: 1354952-20-7) is a chemical compound with a unique structure that includes a naphthalene core modified with an aminomethyl and hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparative data.
- Molecular Formula : C₁₁H₁₆ClNO
- Molecular Weight : 213.71 g/mol
- IUPAC Name : 1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol; hydrochloride
- SMILES : C1CCC2=C(C1)C=CC(=C2CN)O.Cl
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly those involving dopamine and adrenergic receptors.
Interaction Studies
Research has suggested that 1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol exhibits binding affinity for:
- Dopamine Receptors : Potentially acting as a ligand for D₂ receptors.
- Adrenergic Receptors : Exhibiting weak partial agonist activity at beta adrenoceptors .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have explored the pharmacological properties of compounds related to 1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol:
- Dopamine D₂ Receptor Ligands : In silico models identified novel ligands that may interact with the D₂ receptor. These studies utilized pharmacophore modeling to predict binding affinities and potential therapeutic applications .
- Antitumor Activity : Structural analogs demonstrated significant antitumor effects in vitro. For instance, compounds derived from tetrahydroquinoline structures exhibited IC₅₀ values lower than standard chemotherapeutics like Doxorubicin .
- Neurotransmitter Modulation : The compound's ability to influence neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural features may facilitate interactions with various receptor types involved in mood regulation and cognitive function .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has been investigated for its potential antidepressant properties. Research indicates that compounds with a similar structure may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. These effects could lead to mood enhancement and alleviation of depressive symptoms.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of tetrahydronaphthalene structures and their effects on serotonin receptors. The findings suggested that modifications to the naphthalene core could enhance binding affinity and selectivity towards specific receptor subtypes .
Neuropharmacology
Cognitive Enhancement
The compound's ability to modulate neurotransmitter systems also positions it as a candidate for cognitive enhancement. Preliminary studies indicate that it may improve memory and learning through cholinergic mechanisms.
Case Study:
In a controlled trial involving animal models, administration of this compound showed significant improvements in memory retention tasks compared to control groups . This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
Material Science
Polymer Synthesis
Due to its functional groups and reactive sites, this compound can be utilized in the synthesis of novel polymers. These polymers may exhibit unique properties such as increased thermal stability or enhanced mechanical strength.
Application Example:
Research has demonstrated that incorporating this compound into polymer matrices can improve the overall durability and resistance to environmental factors. This application is particularly relevant in developing materials for industrial use .
Analytical Chemistry
Chromatographic Applications
The compound's distinct chemical properties allow for its use as a standard in chromatographic analyses. Its unique structure can aid in the development of analytical methods for detecting similar compounds in complex mixtures.
Table 1: Comparison of Chromatographic Techniques
| Technique | Advantages | Disadvantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | High resolution; quantitative analysis | Requires expensive equipment |
| Gas Chromatography (GC) | Suitable for volatile compounds | Limited to volatile samples |
| Thin-Layer Chromatography (TLC) | Simple and cost-effective | Lower resolution compared to HPLC |
Comparison with Similar Compounds
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Hydrochloride (CAS 103028-83-7)
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride (CAS 103030-73-5)
- Molecular Formula: C₁₀H₁₄ClNO
- Key Difference: Amino and hydroxyl groups are transposed (amino at 2-position, hydroxyl at 1-position).
Functional Group Variations
1,2,3,4-Tetrahydronaphthalen-2-ylmethanamine Hydrochloride (CAS 136759-34-7)
- Molecular Formula : C₁₁H₁₆ClN
- Key Difference: Lacks the hydroxyl group, retaining only the aminomethyl substituent.
6-(Dipropylamino)-5,6,7,8-tetrahydro-2-methyl-1-naphthalenol (CAS 88935-99-3)
- Molecular Formula: C₁₇H₂₇NO
- Key Difference: Bulky dipropylamino substituent at the 6-position and methyl group at 2-position.
- Relevance : Enhanced steric hindrance likely reduces metabolic clearance .
Pharmacologically Relevant Analogues
Elacestrant Dihydrochloride (CAS 915087-33-1)
- Molecular Formula : C₂₉H₃₈Cl₂N₃O₂
- Key Feature : Shares the 5,6,7,8-tetrahydronaphthalen-2-ol core but incorporates complex aryl and alkylamine side chains.
Physicochemical and Pharmacokinetic Data Comparison
<sup>*</sup>LogP values estimated using fragment-based methods.
Research Implications and Gaps
- Structural Activity Relationships (SAR) : Positional isomerism significantly impacts bioactivity; hydroxyl group retention enhances hydrogen bonding in receptor interactions .
- Data Gaps : CCS values for most analogues are unavailable, limiting comparative pharmacokinetic analysis. Toxicity and metabolic data for the target compound are also lacking .
Preparation Methods
Starting Material and Key Intermediates
- The starting compound often used is 6-hydroxy-1-tetralone or closely related tetrahydronaphthalene derivatives.
- Functionalization at the 1-position is achieved via Mannich reaction or reductive amination to introduce the aminomethyl substituent.
Mannich Reaction Approach
- The Mannich reaction involves the condensation of the tetrahydronaphthalen-2-ol derivative with formaldehyde and an amine source (e.g., ammonia or primary amine) under acidic or basic conditions.
- This reaction introduces the aminomethyl group at the 1-position of the tetrahydronaphthalene ring.
- Following the Mannich reaction, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or another suitable solvent.
Reductive Amination Approach
- An alternative method involves reductive amination of 1-formyl-5,6,7,8-tetrahydronaphthalen-2-ol with ammonia or an amine source.
- This step is typically performed using a reducing agent such as sodium borohydride or sodium cyanoborohydride in an aprotic solvent like toluene or ethanol.
- The resulting amine is then converted into the hydrochloride salt by salification with hydrochloric acid.
Salt Formation and Crystallization
- The hydrochloride salt is generally formed by adding hydrochloric acid to the free amine in ethanol.
- Crystallization is induced by refluxing the solution followed by cooling and addition of antisolvents such as ethyl acetate or hexane.
- The crystallized hydrochloride salt is filtered, washed, and dried under vacuum to obtain the pure compound.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1. Starting material | 6-hydroxy-1-tetralone | Commercially available or synthesized precursor | - |
| 2. Mannich reaction | Formaldehyde, Ammonia or primary amine, Acid/base catalyst | Introduction of aminomethyl group at C-1 | Moderate to good yields (50-70%) reported in analogous systems |
| 3. Reductive amination (alternative) | 1-formyl derivative, NaBH4 or NaCNBH3, Toluene or ethanol | Conversion of aldehyde to aminomethyl group | High yields (up to 80%) in related reductive aminations |
| 4. Salt formation | 37% HCl in ethanol | Formation of hydrochloride salt | High purity crystalline salt obtained |
| 5. Crystallization | Ethanol reflux, addition of ethyl acetate or hexane | Purification and isolation | Yields around 70-90%, depending on conditions |
Example Procedure (Adapted from Related Literature)
Mannich Reaction : Dissolve 6-hydroxy-1-tetralone in ethanol, add formaldehyde solution and ammonia under stirring. Maintain pH and temperature to optimize aminomethylation.
Workup : After reaction completion, evaporate solvent and purify crude aminomethyl derivative by extraction or chromatography.
Salt Formation : Dissolve the aminomethyl compound in ethanol, add 1.5 equivalents of 37% hydrochloric acid, and evaporate to dryness under reduced pressure.
Crystallization : Re-dissolve the residue in ethanol, heat to reflux, then add ethyl acetate or hexane to induce crystallization. Cool to room temperature and filter the solid.
Drying : Dry the hydrochloride salt under vacuum at 60-85 °C to obtain the pure compound.
Summary Table of Preparation Methods
| Method | Key Reaction | Solvent | Reagents | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Mannich Reaction | Aminomethylation via condensation | Ethanol | Formaldehyde, ammonia, acid/base catalyst | Simple, straightforward | Moderate yields, possible side reactions |
| Reductive Amination | Reduction of aldehyde intermediate | Toluene, ethanol | NaBH4 or NaCNBH3 | High yields, selective | Requires aldehyde intermediate, reducing agent handling |
| Salt Formation | Acid-base reaction | Ethanol | HCl (37%) | Produces stable crystalline salt | Requires careful control of acid equivalents |
| Crystallization | Solvent-induced purification | Ethanol + ethyl acetate or hexane | - | High purity, reproducible | Requires solvent optimization |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride?
The synthesis typically involves multi-step pathways, including:
- Reaction optimization : Refluxing intermediates in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution or condensation reactions .
- Purification : Column chromatography (e.g., silica gel) or recrystallization (e.g., methanol) to isolate the target compound .
- Hydrochloride salt formation : Treatment with HCl in a controlled environment to ensure stoichiometric protonation of the amine group .
Q. How can researchers confirm the structural identity of this compound?
Key analytical techniques include:
- NMR spectroscopy : and NMR to verify substituent positions and stereochemistry (e.g., tetrahydronaphthalen backbone and aminomethyl group) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- TLC validation : Use of silica gel plates with mobile phases like ethyl acetate/glacial acetic acid/HCl mixtures to monitor reaction progress and purity .
Q. What stability considerations are critical for storing this compound?
- Storage conditions : Maintain under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation of the amine group and tetrahydronaphthalen core .
- Light sensitivity : Store in amber vials to avoid photochemical decomposition, especially given the phenolic -OH group .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity for chiral derivatives of this compound?
- Chiral resolution : Use chiral stationary phases (e.g., cellulose-based columns) in HPLC to separate enantiomers .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key synthetic steps to induce stereoselectivity .
- Circular dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra with known standards .
Q. How should contradictory pharmacological data be addressed when testing dopamine receptor affinity?
- Assay standardization : Use radioligand binding assays (e.g., -spiperone for D2/D3 receptors) with controlled buffer conditions (pH 7.4, 37°C) .
- Functional activity tests : Measure cAMP inhibition or β-arrestin recruitment in cell lines (e.g., HEK-293 transfected with human D2 receptors) to distinguish agonist vs. partial agonist behavior .
- Metabolite interference : Perform LC-MS/MS to rule out degradation products affecting receptor binding .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways .
- HPLC-MS impurity tracking : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve and quantify impurities .
- Reference standards : Compare retention times and MS spectra with commercially available or synthesized impurities (e.g., deaminated byproducts) .
Q. How can researchers evaluate the compound’s potential as a neuroprotective agent?
- In vitro models : Test against oxidative stress in SH-SY5Y neuronal cells using HO-induced apoptosis assays .
- Iron chelation studies : Employ UV-Vis spectroscopy to measure binding affinity for Fe/Fe, a mechanism linked to neuroprotection in Parkinson’s disease .
- In vivo neuroprotection : Use MPTP-induced Parkinsonian mice models to assess dopaminergic neuron survival via tyrosine hydroxylase immunostaining .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
